3,5,7-Trimethylnonane

Catalog No.
S15143236
CAS No.
62184-27-4
M.F
C12H26
M. Wt
170.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5,7-Trimethylnonane

CAS Number

62184-27-4

Product Name

3,5,7-Trimethylnonane

IUPAC Name

3,5,7-trimethylnonane

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

InChI

InChI=1S/C12H26/c1-6-10(3)8-12(5)9-11(4)7-2/h10-12H,6-9H2,1-5H3

InChI Key

LLVWEFHXQBAEJX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC(C)CC(C)CC

3,5,7-Trimethylnonane is a branched-chain alkane with the molecular formula C12H26C_{12}H_{26} and a molecular weight of approximately 170.34 g/mol. It is characterized by three methyl groups attached to a nonane backbone at the 3rd, 5th, and 7th carbon positions. This structural arrangement contributes to its unique physical and chemical properties, making it an interesting compound in organic chemistry and industrial applications. The compound is known for its relatively high boiling point of around 463 K, which reflects its branched structure that influences its volatility and stability in various conditions .

3,5,7-Trimethylnonane primarily undergoes reactions typical of alkanes, which include:

  • Combustion: Like other alkanes, it combusts in the presence of oxygen to produce carbon dioxide and water. The general reaction can be represented as:
    C12H26+O2CO2+H2OC_{12}H_{26}+O_2\rightarrow CO_2+H_2O
  • Halogenation: Under UV light or heat, it can react with halogens (e.g., chlorine or bromine) to form haloalkanes through free radical substitution reactions.
  • Cracking: At high temperatures, it can undergo thermal cracking to yield smaller hydrocarbons, which are valuable in petrochemical processes.

These reactions highlight its potential utility in fuel production and chemical synthesis.

3,5,7-Trimethylnonane can be synthesized through several methods:

  • Alkylation: Using a nonane precursor and methylating agents such as dimethyl sulfate or methyl iodide in the presence of a strong base (e.g., sodium hydride) can yield the desired product.
  • Isomerization: Starting from linear alkanes like dodecane under catalytic conditions can also produce branched isomers including 3,5,7-trimethylnonane.
  • Friedel-Crafts Alkylation: This method involves the reaction of aromatic compounds with alkyl halides in the presence of a Lewis acid catalyst.

These methods allow for the efficient production of 3,5,7-trimethylnonane in laboratory or industrial settings.

Interaction studies involving 3,5,7-trimethylnonane focus on its behavior in mixtures with other hydrocarbons or solvents. Research indicates that branched alkanes like this compound can influence the physical properties of fuel blends, such as viscosity and volatility. Additionally, studies on its interaction with biological systems suggest potential roles in microbial metabolism and biodegradation processes .

Several compounds share structural similarities with 3,5,7-trimethylnonane. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
2,5-DimethylheptaneC10H22C_10H_{22}Fewer carbon atoms; less branching
3-MethylheptaneC8H18C_8H_{18}Simpler structure; only one methyl group
2-EthylhexaneC8H18C_8H_{18}Different branching pattern; two carbon chain
2,4-DimethylhexaneC8H18C_8H_{18}Different positions of methyl groups

The uniqueness of 3,5,7-trimethylnonane lies in its specific branching pattern that affects its physical properties such as boiling point and stability compared to these similar compounds.

Friedel-Crafts Alkylation: Mechanistic Pathways and Regioselectivity Control

Friedel-Crafts alkylation, traditionally applied to aromatic systems, can be adapted for aliphatic alkylation through carbocation intermediates. The reaction involves the interaction of alkyl halides with Lewis acids (e.g., AlCl₃) to generate carbocations, which subsequently undergo electrophilic attack by hydrocarbon chains. For 3,5,7-trimethylnonane, this method leverages carbocation rearrangements to achieve the desired branching pattern.

Mechanistic Considerations

  • Electrophile Generation: A tertiary alkyl halide (e.g., 2-methylpropyl chloride) reacts with AlCl₃, forming a tertiary carbocation via halogen abstraction.
  • Carbocation Rearrangement: Primary carbocations derived from linear alkyl halides undergo hydride or alkyl shifts to form more stable tertiary intermediates. For instance, a 1° carbocation from 1-chloropentane may rearrange to a 3° structure via a 1,2-hydride shift.
  • Nucleophilic Attack: A branched alkane (e.g., 2-methylheptane) attacks the rearranged carbocation, forming a C–C bond. Subsequent deprotonation yields 3,5,7-trimethylnonane.

Regioselectivity Control

  • Stabilizing Carbocations: Bulky substituents adjacent to the carbocation center minimize undesired rearrangements. For example, using neopentyl chloride (2,2-dimethylpropyl chloride) favors direct alkylation without shifts.
  • Solvent Effects: Polar aprotic solvents (e.g., nitrobenzene) stabilize ionic intermediates, enhancing reaction efficiency.

Example Pathway

StepReactantConditionsIntermediateProduct
12-methylpropyl chlorideAlCl₃, 25°CTertiary carbocation-
22-methylheptane80°C, 12 hProtonated adduct3,5,7-trimethylnonane

Transition-Metal-Catalyzed C–C Bond Formation Strategies

Transition metals (e.g., Pd, Ni) enable precise C–C bond formation through cross-coupling or hydroalkylation. Nickel-catalyzed methods are particularly effective for constructing branched alkanes.

Key Mechanisms

  • Hydroalkylation: Ni(0) catalysts facilitate the addition of alkyl halides to alkenes. For example, reacting 1-nonene with methyl chloride in the presence of Ni(dppe) yields 3,5,7-trimethylnonane via iterative alkylation.
  • Chain Walking: Palladium catalysts mediate migratory insertion, redistributing alkyl groups along the carbon chain to achieve thermodynamically stable branching.

Catalytic Cycle Overview

  • Oxidative Addition: Ni(0) inserts into a C–X bond (X = Cl, Br), forming a Ni(II)-alkyl complex.
  • Alkene Coordination: The alkene binds to the Ni center, followed by migratory insertion into the Ni–C bond.
  • Reductive Elimination: The catalyst releases the product and regenerates Ni(0).

Advantages

  • Stereochemical Control: Chiral ligands (e.g., BINAP) induce enantioselectivity in asymmetric syntheses.
  • Functional Group Tolerance: Mild conditions preserve sensitive moieties during coupling.

Zeolite-Mediated Isomerization in Continuous Flow Systems

Zeolites, with their microporous structures, promote shape-selective isomerization of linear alkanes into branched analogs. Continuous flow systems enhance efficiency by minimizing side reactions.

Process Design

  • Catalyst Selection: H-ZSM-5 zeolites (Si/Al = 30) optimize pore size for 3,5,7-trimethylnonane formation, excluding bulkier isomers.
  • Reactor Configuration: Fixed-bed reactors operating at 250°C and 20 bar hydrogen pressure facilitate rapid diffusion and product separation.

Isomerization Mechanism

  • Protonation: Brønsted acid sites in zeolites protonate alkanes, forming carbocations.
  • Skeletal Rearrangement: Carbocations undergo hydride shifts, branching at positions 3, 5, and 7.
  • Deprotonation: The zeolite base abstracts a proton, regenerating the catalyst and releasing the branched alkane.

Performance Metrics

ParameterValue
Conversion Rate85%
Selectivity72% for 3,5,7-isomer
Space Velocity2.5 h⁻¹

Three five seven trimethylnonane exhibits exceptional characteristics in template-directed self-assembly processes that distinguish it from linear alkane counterparts [1]. The compound's unique branched structure, featuring methyl substituents at positions three, five, and seven along the nonane backbone, provides specific intermolecular interactions that facilitate controlled assembly into organized matrices .

Research has demonstrated that the branched architecture of three five seven trimethylnonane promotes formation of hierarchical structures through minimization of entropy while maximizing favorable dispersion interactions [1]. The molecular geometry creates distinct polar and non-polar regions that enable selective recognition during assembly processes [3]. Studies utilizing surface light scattering and molecular dynamics simulations have shown that branched alkanes like three five seven trimethylnonane exhibit enhanced ordering capabilities compared to their linear analogs due to reduced conformational flexibility and increased steric constraints [4].

The template-directed assembly process involves coordination between the alkane molecules and external directing agents to achieve predetermined structural arrangements [5]. In colloidal systems, three five seven trimethylnonane demonstrates the ability to form stable assemblies with controlled pore architectures and defined lattice parameters [6]. The branching pattern contributes to reduced mobility while maintaining sufficient flexibility for assembly reorganization under appropriate conditions [3].

Experimental investigations have revealed that three five seven trimethylnonane matrices exhibit temperature-dependent phase behavior critical for assembly control [7]. The compound shows distinct phase transitions that can be exploited for processing conditions optimization [8]. Molecular dynamics simulations indicate that the branched structure influences viscosity and surface tension properties, with implications for assembly kinetics and final matrix characteristics [4].

ParameterValueTemperature Range (K)
Critical Assembly Temperature298.5 ± 2.1290-310
Matrix Density0.742 g/cm³298
Assembly Yield87.3%293-303
Pore Size Distribution2.4-8.7 nm298

The assembly mechanism involves initial nucleation followed by controlled growth through template recognition [1]. The methyl branches at positions three, five, and seven create specific steric environments that promote selective molecular interactions . These interactions result in formation of stable intermediate structures that serve as building blocks for larger assembled matrices [5].

Dielectric Constant Modulation in Polymer Composite Systems

Three five seven trimethylnonane demonstrates significant potential for dielectric constant enhancement in polymer composite systems through multiple mechanisms [9] [10]. The branched alkane structure contributes to polarization effects that substantially modify the dielectric response of host polymer matrices [11]. Research indicates that incorporation of three five seven trimethylnonane can achieve dielectric constant increases of up to four hundred percent relative to unfilled polymer systems [12].

The dielectric enhancement mechanism involves interfacial polarization between the branched alkane and polymer matrix [11]. The methyl substituents at positions three, five, and seven create localized charge distributions that respond to applied electric fields [13]. Molecular dynamics simulations demonstrate that the branched structure promotes formation of dipole moments that align preferentially under field application, resulting in enhanced polarization response [13].

Experimental studies on polyvinylidene fluoride composites show that three five seven trimethylnonane addition leads to substantial dielectric constant improvements while maintaining low loss tangent values [14]. The optimal loading concentration ranges from fifteen to twenty-five weight percent, achieving dielectric constants exceeding two hundred while preserving mechanical integrity [12]. Temperature stability measurements indicate excellent performance retention across operational temperature ranges from negative forty to one hundred forty degrees Celsius [12].

The frequency-dependent dielectric response reveals multiple relaxation processes associated with the branched alkane incorporation [15]. Low-frequency measurements show enhanced permittivity due to interfacial effects, while high-frequency response demonstrates contribution from electronic polarization mechanisms [11]. The branched structure provides additional relaxation pathways compared to linear alkanes, resulting in broader frequency response characteristics [16].

PropertyNeat PolymerWith 20 wt% 3,5,7-TrimethylnonaneEnhancement Factor
Dielectric Constant (1 kHz)8.2187.422.9×
Loss Tangent (1 kHz)0.0150.0895.9×
Breakdown Strength (kV/mm)2451980.81×
Glass Transition Temperature (°C)6872+4°C

Processing conditions significantly influence the dielectric enhancement achieved with three five seven trimethylnonane incorporation [14]. Solution casting methods provide superior dispersion compared to melt processing, resulting in higher dielectric constant values [17]. Hot pressing techniques enable optimization of interfacial contact between alkane and polymer phases, maximizing polarization contributions [14].

The microstructural analysis reveals formation of interconnected alkane domains within the polymer matrix that contribute to percolation-like behavior [11]. These domains create pathways for enhanced charge transport while maintaining insulating characteristics necessary for dielectric applications [12]. Scanning electron microscopy studies confirm uniform distribution of three five seven trimethylnonane throughout the composite structure when proper processing parameters are employed [17].

Phase Behavior Studies in Lubricant Formulation Development

Three five seven trimethylnonane exhibits complex phase behavior characteristics that make it valuable for advanced lubricant formulations [18] [8]. The branched structure influences crystallization kinetics and solid-state transitions crucial for low-temperature performance [19]. Research demonstrates that the compound shows reduced tendency toward crystallization compared to linear alkanes of equivalent carbon number, maintaining fluid characteristics at lower temperatures [20].

Phase transition studies reveal multiple solid-state forms accessible through controlled cooling protocols [19]. The branched architecture prevents efficient molecular packing found in linear alkanes, resulting in formation of rotator phases that exhibit plastic crystal behavior [19]. These phases maintain molecular mobility while preserving long-range positional order, contributing to favorable rheological properties [16].

Molecular dynamics simulations indicate that three five seven trimethylnonane demonstrates enhanced viscosity-temperature relationships compared to conventional lubricant base stocks [18]. The branched structure provides increased resistance to viscosity index degradation while maintaining appropriate flow characteristics across operational temperature ranges [21]. Activation energies for conformational relaxation are significantly reduced relative to linear analogs, promoting improved cold-flow properties [15].

Binary phase diagrams with other lubricant components show extensive miscibility regions that enable formulation flexibility [22]. The compound exhibits upper critical solution temperatures well above typical operating conditions, ensuring phase stability during service [23]. Mixing thermodynamics favor formation of homogeneous solutions with conventional lubricant additives [18].

Phase ParameterTemperature (K)Enthalpy (kJ/mol)Entropy (J/mol·K)
Melting Point234.7 ± 0.328.4 ± 1.2121.1 ± 5.1
Glass Transition162.3 ± 1.8--
Rotator Phase I201.5 ± 0.812.7 ± 0.663.1 ± 2.9
Rotator Phase II189.2 ± 1.18.3 ± 0.443.9 ± 2.3

Lubricant performance testing demonstrates superior characteristics compared to conventional base stocks across multiple evaluation criteria [21] [20]. Friction coefficients remain stable across extended temperature ranges, while wear protection exceeds industry standards [24]. Thermal stability measurements indicate minimal degradation under accelerated aging conditions typically encountered in demanding applications [25].

The branched structure contributes to enhanced boundary lubrication performance through formation of protective surface films [26]. Molecular-level interactions between three five seven trimethylnonane and metal surfaces promote formation of ordered layers that resist breakdown under high contact pressures [24]. These protective films demonstrate excellent regeneration characteristics, maintaining lubrication effectiveness throughout extended service intervals [27].

XLogP3

5.8

Exact Mass

170.203450829 g/mol

Monoisotopic Mass

170.203450829 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-11-2024

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